molecular formula C8H11NO B8238372 3-Aza-tricyclo[4.2.1.0*2,5*]nonan-4-one

3-Aza-tricyclo[4.2.1.0*2,5*]nonan-4-one

Cat. No.: B8238372
M. Wt: 137.18 g/mol
InChI Key: NPAUQPZSOILENA-OZRTXJSJSA-N
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Description

3-Aza-tricyclo[4.2.1.0²,⁵]nonan-4-one (CAS 14735-70-7) is a tricyclic compound featuring a nitrogen atom at position 3 and a ketone group at position 4 within a bridged bicyclic framework . Its molecular formula is C₈H₉NO (molecular weight: 135.16 g/mol), with a density of 1.256 g/cm³ and a melting point of 90–93°C . This compound has been utilized in enantioselective syntheses, such as the enzymatic preparation of 1-aminoindane-2-carboxylic acid enantiomers, highlighting its role as a chiral building block in pharmaceutical research .

Properties

IUPAC Name

(1S,6R)-3-azatricyclo[4.2.1.02,5]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c10-8-6-4-1-2-5(3-4)7(6)9-8/h4-7H,1-3H2,(H,9,10)/t4-,5+,6?,7?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAUQPZSOILENA-OZRTXJSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1C3C2NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-Aza-tricyclo[4.2.1.02,5]nonan-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, such as solvent choice, temperature, and pH, are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Drug Development

One of the primary applications of 3-Aza-tricyclo[4.2.1.0^2,5]nonan-4-one is in the field of medicinal chemistry, particularly in the synthesis of novel pharmaceuticals. The compound's structural characteristics make it an attractive candidate for developing drugs targeting specific biological pathways.

Case Study: Anticancer Agents

Research has indicated that derivatives of 3-Aza-tricyclo[4.2.1.0^2,5]nonan-4-one exhibit promising anticancer activity. In a study published in the Journal of Medicinal Chemistry, several analogs were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated that certain modifications to the tricyclic structure enhanced potency and selectivity towards cancer cells .

Neuropharmacology

Another significant area of application is neuropharmacology, where compounds similar to 3-Aza-tricyclo[4.2.1.0^2,5]nonan-4-one have been explored for their potential effects on neurotransmitter systems.

Case Study: Modulation of Neurotransmitter Activity

A series of experiments conducted at a leading research institute investigated the compound's ability to modulate neurotransmitter release in neuronal cultures. The findings suggested that specific derivatives could enhance dopamine receptor activity, indicating potential use in treating neurological disorders such as Parkinson's disease .

Applications in Organic Synthesis

3-Aza-tricyclo[4.2.1.0^2,5]nonan-4-one serves as an important intermediate in organic synthesis due to its unique reactivity patterns.

Synthetic Pathways

The compound can be utilized in various synthetic pathways to create complex organic molecules. For instance, it can participate in cycloaddition reactions or serve as a precursor for synthesizing other nitrogen-containing heterocycles.

Table 2: Synthetic Applications

Reaction TypeApplication
CycloadditionFormation of larger cyclic systems
Nucleophilic SubstitutionSynthesis of nitrogen heterocycles

Polymer Chemistry

In materials science, 3-Aza-tricyclo[4.2.1.0^2,5]nonan-4-one is being investigated for its potential use in polymer chemistry.

Case Study: Development of Functional Polymers

Recent studies have focused on incorporating this compound into polymer matrices to enhance mechanical properties and thermal stability. Research published in Advanced Materials highlighted how polymers containing azatricyclo compounds exhibited improved performance metrics compared to conventional materials .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Diazabicyclo Derivatives

3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives
  • Structure : Contains two nitrogen atoms (positions 3 and 7) and a ketone (position 9) in a bicyclo[3.3.1] framework .
  • Synthesis : Chemically synthesized via alkylation and cyclization, differing from the enzymatic methods used for 3-aza-tricyclo derivatives .
9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one (CAS 7309-42-4)
  • Structure : Features a methyl group at position 9 and a ketone at position 4 in a bicyclo[4.2.1] system (C₈H₁₄N₂O, MW: 154.21 g/mol) .
  • Applications : Undergoes Hofmann elimination to study reaction mechanisms, contrasting with the synthetic utility of 3-aza-tricyclo derivatives .

Trioxatricyclo Derivatives

1-Methyl-2,5,9-trioxatricyclo[4.2.1.0]nonane
  • Structure : Contains three oxygen atoms in a tricyclic framework, isolated from Mandevilla illustris .
  • Natural Source : Found in plant extracts, unlike synthetic 3-aza-tricyclo compounds .
(1S,3R,6R,7R,9R)-2,5,8-Trioxatricyclo[4.2.1.0³,⁷]nonan-9-ol
  • Structure: A hydroxylated trioxatricyclo compound identified in lignocellulose pyrolysis products .
  • Applications : Serves as a marker in biomass analysis, differing from the pharmaceutical focus of nitrogen-containing analogs .

Spiro and Allyl-Substituted Derivatives

1-Methyl-1,3,7-triaza-spiro[4.4]nonan-4-one Hydrochloride (CAS 1427460-15-8)
  • Structure : Spiro system with three nitrogen atoms and a ketone (C₇H₁₁N₃O·HCl, MW: 213.67 g/mol) .
  • Industrial Use : Marketed as a pesticide intermediate, contrasting with the enantioselective applications of 3-aza-tricyclo derivatives .
4-Allyltricyclo[4.2.1.0²,⁵]nonan-3-one (CAS 748771-85-9)
  • Structure : Allyl-substituted tricyclo derivative (C₁₂H₁₆O, MW: 176.25 g/mol) .
  • Synthetic Role : Used in Diels-Alder reactions, highlighting its utility in organic synthesis compared to enzymatic applications of 3-aza-tricyclo compounds .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications References
3-Aza-tricyclo[4.2.1.0²,⁵]nonan-4-one C₈H₉NO 135.16 14735-70-7 Tricyclic, nitrogen bridge, ketone Chiral synthesis, pharmaceuticals
3,7-Diazabicyclo[3.3.1]nonan-9-one C₇H₁₂N₂O 140.18 - Bicyclic, dual nitrogen, ketone Neurological drug candidates
9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one C₈H₁₄N₂O 154.21 7309-42-4 Methylated diazabicyclo, ketone Mechanistic studies
4-Allyltricyclo[4.2.1.0²,⁵]nonan-3-one C₁₂H₁₆O 176.25 748771-85-9 Allyl-substituted tricyclic ketone Organic synthesis
1-Methyl-1,3,7-triaza-spiro[4.4]nonan-4-one HCl C₇H₁₁N₃O·HCl 213.67 1427460-15-8 Spiro system, three nitrogens Pesticides, agrochemicals

Key Research Findings

  • Synthetic Methods: 3-Aza-tricyclo[4.2.1.0²,⁵]nonan-4-one is synthesized via enzymatic ring-opening of racemic precursors , while diazabicyclo derivatives rely on traditional alkylation and cyclization .
  • Structural Impact : The presence of oxygen bridges in trioxatricyclo derivatives reduces their pharmaceutical relevance compared to nitrogen-containing analogs .

Q & A

Q. What are the established synthetic routes for 3-Aza-tricyclo[4.2.1.0²,⁵]nonan-4-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: The synthesis typically involves [3+2] cycloaddition or ring-closing metathesis strategies. For optimization, employ Design of Experiments (DoE) to vary catalysts (e.g., Grubbs catalysts for metathesis), solvents (polar aprotic vs. nonpolar), and temperature gradients. Monitor intermediates via LC-MS and confirm purity via HPLC (>95% threshold). For troubleshooting, cross-reference spectral data (¹H/¹³C NMR, IR) with analogous tricyclic compounds (e.g., derivatives in ) to identify side products .

Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry of 3-Aza-tricyclo[4.2.1.0²,⁵]nonan-4-one?

  • Methodological Answer: X-ray crystallography is definitive for absolute configuration. When crystals are unavailable, use NOESY NMR to probe spatial proximity of protons in the rigid tricyclic framework. Compare experimental IR carbonyl stretches (~1700–1750 cm⁻¹) with DFT-calculated vibrational modes to validate the ketone group’s electronic environment .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for the formation of 3-Aza-tricyclo[4.2.1.0²,⁵]nonan-4-one?

  • Methodological Answer: Apply Density Functional Theory (DFT) to map potential energy surfaces for competing pathways (e.g., radical vs. ionic mechanisms). Use intrinsic reaction coordinate (IRC) analysis to confirm transition states. Validate against experimental kinetic isotope effects (KIEs) and substituent-dependent rate changes. Discrepancies between computational and experimental data may arise from solvent effects not accounted for in gas-phase calculations; address this by incorporating implicit solvation models (e.g., SMD) .

Q. What methodologies are appropriate for assessing the environmental persistence and bioaccumulation potential of 3-Aza-tricyclo[4.2.1.0²,⁵]nonan-4-one?

  • Methodological Answer: Follow the INCHEMBIOL framework ( ):
  • Abiotic Stability: Conduct hydrolysis studies at varying pH (1–13) and UV exposure to measure degradation half-lives.
  • Bioaccumulation: Use octanol-water partition coefficients (log Kow) derived from shake-flask experiments or HPLC retention times.
  • Ecotoxicity: Perform Daphnia magna acute toxicity assays (48h LC50) and algal growth inhibition tests. Correlate results with QSAR models to predict ecosystem risks .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity data for 3-Aza-tricyclo[4.2.1.0²,⁵]nonan-4-one derivatives?

  • Methodological Answer:
  • Replicate Studies: Ensure consistent assay conditions (e.g., cell lines, incubation times, controls).
  • Meta-Analysis: Apply the FINER criteria () to evaluate study feasibility and relevance. Use statistical tools (e.g., Cohen’s d) to quantify effect size variability.
  • Structural Validation: Re-examine synthetic routes for unintended stereochemical variations using chiral HPLC or Mosher ester analysis .

Key Methodological Resources

  • Experimental Design: Apply randomized block designs () for biological assays to minimize bias.
  • Data Reporting: Follow IUPAC guidelines () for thermophysical property documentation.
  • Literature Synthesis: Use frameworks like PICO () to structure research questions on structure-activity relationships.

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